
GSK2820151
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK2820151 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor this compound binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.
常见问题
Basic Research Questions
Q. What is the molecular mechanism of GSK2820151, and how does it target BET proteins in cancer models?
this compound is a selective small-molecule inhibitor of bromodomain and extraterminal (BET) proteins, which bind to acetylated lysine residues on histones to regulate transcription. It competitively inhibits BET proteins (BRD2, BRD3, BRD4, BRDT) from interacting with acetylated chromatin, thereby suppressing oncogenic transcriptional programs such as MYC-driven pathways . Preclinical studies demonstrate its efficacy in reducing proliferation in solid tumor cell lines and xenograft models by disrupting chromatin remodeling and gene expression .
Q. What preclinical evidence supports the antitumor activity of this compound?
In vitro and in vivo studies show that this compound inhibits tumor growth in solid malignancies, including breast and ovarian cancers. For example, it reduced tumor volume in xenograft models by >50% at tolerated doses, correlating with downregulation of MYC and cell-cycle regulators. However, its clinical advancement was halted due to prioritization of GSK525762, which exhibited a more favorable pharmacokinetic profile .
Q. How is this compound administered in preclinical studies, and what are its bioavailability characteristics?
this compound is orally bioavailable, with studies using doses ranging from 10–100 mg/kg in murine models. Pharmacokinetic analyses indicate a plasma half-life of ~4–6 hours, necessitating twice-daily dosing to maintain therapeutic concentrations. Key metabolites were identified via LC-MS, and bioavailability was confirmed to exceed 60% in preclinical species .
Advanced Research Questions
Q. What experimental design considerations are critical for validating BET inhibitor efficacy in heterogeneous tumor models?
Researchers must account for tumor heterogeneity by using patient-derived xenografts (PDXs) or organoid models that retain genetic diversity. Dose-response studies should include orthogonal assays (e.g., ChIP-seq for BRD4 occupancy, RNA-seq for MYC expression) to confirm target engagement. Additionally, combination therapies with agents targeting resistance pathways (e.g., PI3K inhibitors) should be explored to address adaptive feedback mechanisms .
Q. How can contradictions between preclinical and clinical data for this compound be analyzed?
Despite robust preclinical activity, this compound’s phase 1 trial (NCT02630251) in advanced solid tumors was terminated early. To reconcile this, researchers should evaluate species-specific differences in drug metabolism, tumor microenvironment interactions, and biomarker stratification. For instance, MYC dependency in preclinical models may not translate uniformly to human tumors, necessitating post-hoc analyses of patient biopsies for predictive biomarkers .
Q. What methodologies are recommended for assessing off-target effects of BET inhibitors like this compound?
Employ CRISPR-based screens or proteomics to identify off-target interactions. For example, thermal proteome profiling (TPP) can reveal unintended protein binding. Additionally, transcriptomic analyses (e.g., RNA-seq) of treated vs. untreated cells should be paired with functional assays (e.g., apoptosis/cell cycle) to distinguish on-target from off-target effects .
Q. How should researchers optimize in vivo dosing regimens to balance efficacy and toxicity for BET inhibitors?
Pharmacodynamic studies using serial tumor biopsies (e.g., measuring BRD4 displacement) are essential. Toxicity thresholds can be established via longitudinal monitoring of hematological and hepatic parameters. Dosing schedules should be adjusted based on pharmacokinetic/pharmacodynamic (PK/PD) modeling to minimize adverse events while maintaining target suppression .
Q. Data Analysis and Reporting
Q. What statistical approaches are appropriate for analyzing BET inhibitor efficacy in preclinical studies?
Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes and mixed-effects models for longitudinal data. For omics datasets, apply false discovery rate (FDR) correction and pathway enrichment tools (e.g., GSEA). Transparent reporting of effect sizes, confidence intervals, and raw data in supplementary materials is critical for reproducibility .
Q. How can researchers address discrepancies in transcriptional profiling data post-GSK2820151 treatment?
Discrepancies may arise from batch effects or cellular heterogeneity. Mitigate these by normalizing data using RUV-seq or Combat algorithms and validating findings with single-cell RNA-seq. Cross-validate key results using independent techniques (e.g., qRT-PCR or western blot) .
Q. Translational Challenges
Q. What lessons from this compound’s clinical termination inform future BET inhibitor development?
The prioritization of GSK525762 over this compound underscores the need for improved pharmacokinetic properties and biomarker-driven patient selection. Future studies should incorporate early-phase adaptive trial designs and robust pharmacodynamic biomarkers (e.g., circulating tumor DNA for MYC suppression) to identify responsive subsets .
属性
IUPAC 名称 |
Unknown |
---|---|
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GSK2820151; GSK-2820151; GSK 2820151. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。